Ethyl cyanoformate

Overview

Description

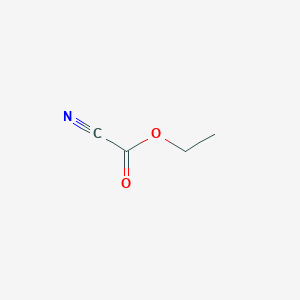

Ethyl cyanoformate (ECF, CAS 623-49-4) is a versatile reagent with the molecular formula C₄H₅NO₂. It features a cyano group (–CN) and an ethoxycarbonyl group (–OCO₂Et), enabling dual reactivity in organic synthesis. ECF is widely employed as a cyanating agent, electrophile, and dipolarophile in reactions such as:

- Cyanoesterification: Nickel-catalyzed additions to 1,2-dienes yield cyanoester derivatives .

- Heterocycle Synthesis: Microwave-assisted cycloadditions with oxathiazolone produce 1,2,4-thiadiazole-5-carboxylates .

- Asymmetric Catalysis: Ti(IV)-catalyzed asymmetric cyanation of activated olefins achieves high enantioselectivity .

- Cyanohydrin Formation: DMAP-catalyzed cyanation of aldehydes generates O-ethoxycarbonyl-protected cyanohydrins .

ECF’s utility is enhanced by its compatibility with green chemistry protocols, including solvent-free conditions and microwave-assisted reactions .

Preparation Methods

Ethyl cyanoformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with sodium cyanide in the presence of a suitable solvent such as chloroform or methanol . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial production of this compound often involves similar methods but on a larger scale. The process includes purification steps such as distillation to achieve high purity levels . Advanced production devices and technologies have been developed to improve the efficiency and quality of the final product .

Chemical Reactions Analysis

Ethyl cyanoformate undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a cyanide source for the nucleophilic addition of cyanide to carbonyl compounds, resulting in the formation of cyanohydrin carbonates.

Oxidative Cyanation: It can be used in the oxidative cyanation of tertiary amines, leading to the formation of nitriles.

Cyanation of Activated Olefins: In the presence of a titanium catalyst, this compound can cyanate activated olefins.

Common reagents and conditions used in these reactions include titanium catalysts, 4-dimethylaminopyridine (DMAP), and N-heterocyclic carbene (NHC) catalysts . The major products formed from these reactions are cyanohydrins, nitriles, and β-cyano-substituted acrylates .

Scientific Research Applications

Asymmetric Cyanation Reactions

Overview:

Ethyl cyanoformate serves as an effective cyanide source in asymmetric cyanation reactions, which are crucial for synthesizing chiral compounds.

Key Findings:

- A study demonstrated the use of this compound in the asymmetric cyanation of activated olefins, utilizing a titanium(IV) catalyst. The process yielded enantioenriched cyanide adducts with high yields (up to 97%) and enantiomeric excess (ee) of 94% .

- The reaction mechanism involves a dual activation process where the titanium cation acts as a Lewis acid to activate the olefin, while hydrogen bonding orients the cyanide source for nucleophilic attack .

Table 1: Summary of Asymmetric Cyanation Studies Using this compound

| Study Reference | Substrate Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Activated Olefins | Ti(IV) Catalyst | 97 | 94 | |

| Aldehydes and Ketones | Modular Titanium Catalyst | 95 | 90 |

Synthesis of Functionalized Compounds

Overview:

this compound is utilized in various synthetic pathways to produce functionalized compounds, including amidinoformic acids and quinazolones.

Key Findings:

- An acid-catalyzed reaction involving this compound and aromatic amines resulted in the facile synthesis of N-substituted amidinoformic acids and ethyl 4-quinazolone derivatives .

- This method highlights the compound's role in generating valuable intermediates for pharmaceuticals.

Material Science Applications

Overview:

Recent research has explored the use of this compound as an antisolvent in the preparation of perovskite solar cells, enhancing their efficiency and stability.

Key Findings:

- This compound was identified as an extraordinary antisolvent for achieving high-performance CsPbI3 perovskite solar cells. This application demonstrates its potential beyond organic synthesis, impacting renewable energy technologies .

Table 2: Performance Metrics of CsPbI3 Solar Cells with this compound

| Parameter | Value |

|---|---|

| Efficiency (%) | Up to 20 |

| Stability (hours) | >100 |

| Antisolvent Role | Enhances crystallization |

Case Studies and Practical Applications

Case Study 1: Asymmetric Strecker Reaction

- In a notable study by Khan et al., this compound was employed as a cyanide source in the asymmetric Strecker reaction of N-benzhydrylimines. This reaction showcased its effectiveness in producing amino acids with high stereoselectivity .

Case Study 2: Material Enhancements

Mechanism of Action

The mechanism of action of ethyl cyanoformate involves its ability to act as a cyanating agent. It forms a covalent bond with the sulfhydryl group on enzymes, such as gamma-aminobutyric acid receptors, preventing the binding of gamma-aminobutyric acid and inhibiting nerve impulses . This mechanism is particularly relevant in its use as an intermediate in the synthesis of pharmaceuticals that target specific molecular pathways.

Comparison with Similar Compounds

Methyl Cyanoformate (Mander’s Reagent)

Structural Similarity: Both ECF and mthis compound (MCF) are alkoxycarbonylating agents. Key Differences:

Mechanistic Insight : Both reagents undergo nucleophilic attack at the carbonyl carbon, but ECF’s bulkier ethoxy group can influence transition-state geometries, impacting regioselectivity in Ru-catalyzed [2+2+2] cycloadditions .

Acetyl Cyanide

Functional Similarity: Acetyl cyanide (AcCN) and ECF serve as cyanide donors in Strecker reactions and ketone cyanations. Comparative Performance:

Case Study: In the enantioselective Strecker reaction of N-benzhydrylimine, ECF with organocatalysts provided superior yields (85–92%) compared to AcCN (70–75%) .

Tosyl Cyanide

Functional Contrast : Tosyl cyanide (TsCN) is a stronger electrophile but lacks the ethoxycarbonyl functionality of ECF.

Applications :

- TsCN : Primarily used for direct cyanation of C–H bonds and sulfonamide synthesis.

- ECF: Preferred for tandem reactions (e.g., cyanoesterification followed by cyclization) due to its dual functional groups .

Yield Comparison : In palladium-catalyzed allylation, ECF afforded 50% yield of ethyl ester derivatives, while TsCN achieved 94% yield but required additional steps for functionalization .

Potassium Cyanide (KCN)

Data Tables

Table 1: Cyanation of Aldehydes with this compound vs. Acetyl Cyanide

| Substrate | Reagent | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | ECF | DMAP | 88 | – | |

| Benzaldehyde | AcCN | Ti(IV) | 78 | 72 | |

| Cyclohexanecarboxaldehyde | ECF | DMAP | 82 | – |

Table 2: Deoxycyanation of β-Diketones

| Substrate | Reagent | Product Yield (%) | |

|---|---|---|---|

| 2-Methylcyclohexane-1,3-dione | ECF | 68 | |

| 2-Methylcyclohexane-1,3-dione | MCF | 55 |

Biological Activity

Ethyl cyanoformate (ECF), a versatile compound in organic synthesis, has garnered attention for its potential biological activities. This article explores the biological activity of ECF, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is an organocyanide compound with the formula CNCOOEt. It serves as a cyanide source in various chemical reactions, notably in asymmetric synthesis. The compound's reactivity is primarily attributed to its ability to release hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) under specific conditions, facilitating nucleophilic attacks on electrophilic sites in organic substrates .

Key Mechanisms:

- Cyanation Reactions : ECF can react with olefins to produce cyanide adducts, a process that is catalyzed by various Lewis acids or organocatalysts .

- Epoxidation : In combination with hydrogen peroxide, ECF has been shown to epoxidize olefins stereospecifically at room temperature, highlighting its utility in synthetic organic chemistry .

Biological Evaluations

Recent studies have investigated the biological activity of ECF and its derivatives, particularly their effects on cancer cell lines and enzymatic inhibition.

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of compounds derived from ECF in relation to c-Met inhibitors. A derivative exhibited significant potency against several human cancer cell lines, with IC50 values ranging from 2.54 to 61.36 nM. Notably, the compound induced cell cycle arrest and apoptosis in MKN-45 cells while inhibiting c-Met phosphorylation .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 51am | 2.54 | c-Met inhibition, apoptosis induction |

| 51ah | 9.26 | c-Met inhibition |

| 51ak | 3.89 | c-Met inhibition |

This study suggests that ECF derivatives may serve as promising candidates for further development as anticancer agents.

Case Study 2: Organocatalysis

In another investigation, ECF was utilized as a cyanide source in organocatalytic reactions. The reaction exhibited high yields and enantiomeric excesses (up to 94%) for the cyanation of activated olefins, indicating the compound's effectiveness in asymmetric synthesis .

Toxicological Considerations

While exploring the biological activity of ECF, it is essential to consider its toxicity profile. The release of HCN during reactions poses potential risks; thus, safety measures should be implemented when handling this compound. Studies have shown that HCN can inhibit cellular respiration and disrupt metabolic processes at high concentrations .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling ethyl cyanoformate in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 24.4°C) and reactivity. Key protocols include:

- Conducting reactions in a fume hood to prevent inhalation exposure .

- Limiting quantities to <10 g per reaction unless approved by the principal investigator (PI) .

- Documenting specific training on techniques like Schlenk line use, rotary evaporation, and waste disposal .

- Immediate reporting of unexpected events (e.g., temperature spikes, gas evolution) to the PI .

Q. How is this compound employed in the Strecker reaction for synthesizing α-aminonitriles?

this compound acts as a cyanide source in N-heterocyclic carbene (NHC)-catalyzed Strecker reactions. A typical procedure involves:

- Reacting aldimines with this compound under inert conditions.

- Using DMAP (4-dimethylaminopyridine) as a catalyst to facilitate nucleophilic addition, achieving high yields (e.g., 80–95%) .

- Optimizing solvent polarity (e.g., acetonitrile) to enhance O-ethoxycarbonyl cyanohydrin formation .

Q. What synthetic methodologies utilize this compound for cyanoesterification of aldehydes/ketones?

A DMAP-catalyzed method enables efficient cyanation:

- Aldehydes/ketones react with this compound in acetonitrile at room temperature.

- Yields range from 70–95% for aromatic aldehydes, with electron-withdrawing groups enhancing reactivity .

- Mechanistic studies suggest DMAP activates the carbonyl group, enabling nucleophilic attack by the cyanide moiety .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in asymmetric catalytic cyanoethoxycarbonylation?

The YLi₃ tris(binaphthoxide) (YLB) complex promotes enantioselective cyanation (up to 98% ee) via:

- Additive synergy : H₂O and BuLi generate LiCN in situ from this compound, while tris(2,6-dimethoxyphenyl)phosphine oxide accelerates the reaction .

- Catalytic cycle : The YLB complex coordinates the aldehyde, enabling stereocontrolled CN⁻ delivery. In situ IR studies confirm LiCN formation as the rate-limiting step .

Q. How does this compound outperform traditional cyanide sources in ruthenium-catalyzed cyanation?

In Ru/C-catalyzed amine cyanation:

- This compound replaces toxic NaCN, enabling safer protocols with TBHP as an oxidant.

- Functional group tolerance is high (e.g., –NO₂, –CN), achieving 60–85% yields for aryl amines .

- Limitations include moderate efficiency with electron-rich substrates, prompting exploration of photoredox systems .

Q. What structural features of the cyanoformate ion (NCCO₂⁻) inform carbon capture strategies?

Crystallographic studies reveal:

- NCCO₂⁻ is a Lewis acid-base adduct where cyanide’s carbon donates electrons to CO₂, stabilizing the anion .

- This structure guides the design of CO₂-selective sorbents, leveraging its dual-binding capacity for enhanced capture efficiency .

Q. How does this compound enable stereocontrol in pentacyclic terpene synthesis?

In stereoselective C17-esterification:

- LDA-generated enolates react with this compound, favoring syn-addition due to steric hindrance from the C18-H group.

- X-ray analysis confirms π-facial selectivity, yielding 45–65% enantiomerically pure products .

Q. What challenges arise in the deoxycyanation of β-diketones using this compound?

Mander’s reagent (methyl/ethyl cyanoformate) converts 1,3-diketones to oxoalkenenitriles via:

- Mechanism : Sequential alkoxycarbonylation and cyanide elimination, with Et₃N suppressing side reactions .

- Limitations : Substrates with bulky substituents (e.g., 2-methylcyclohexane-1,3-dione) show <50% yields due to steric hindrance .

Q. Methodological Considerations

- Reaction Optimization : For microwave-assisted heterocycle synthesis, this compound reduces reaction times (24 h → 1 h) and improves yields (50% → 85%) via controlled dielectric heating .

- Data Reporting : Follow Beilstein Journal guidelines: Include full experimental details for novel compounds (e.g., NMR, HRMS) and cite prior methods for known derivatives .

Properties

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.